N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541981
InChI: InChI=1S/C20H22N2O/c1-22(15-16-8-3-2-4-9-16)20(23)13-7-10-17-14-21-19-12-6-5-11-18(17)19/h2-6,8-9,11-12,14,21H,7,10,13,15H2,1H3
SMILES:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide

CAS No.:

Cat. No.: VC14541981

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide -

Specification

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name N-benzyl-4-(1H-indol-3-yl)-N-methylbutanamide
Standard InChI InChI=1S/C20H22N2O/c1-22(15-16-8-3-2-4-9-16)20(23)13-7-10-17-14-21-19-12-6-5-11-18(17)19/h2-6,8-9,11-12,14,21H,7,10,13,15H2,1H3
Standard InChI Key BAICPABIIXDQBX-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=CC=C1)C(=O)CCCC2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Molecular Architecture

  • IUPAC Name: N-Benzyl-4-(1H-indol-3-yl)-N-methylbutanamide

  • Molecular Formula: C₂₁H₂₃N₃O

  • Molecular Weight: 333.43 g/mol

  • Key Features:

    • Indole ring at position 3 of the butanamide chain.

    • N-Benzyl and N-methyl groups providing steric and electronic modulation .

Physicochemical Properties

PropertyValue
LogP (Predicted)3.8 ± 0.5
Solubility (Water)Low (<1 mg/mL)
Hydrogen Bond Donors1 (Indole NH)
Hydrogen Bond Acceptors2 (Amide carbonyl)

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

  • Indole Functionalization: Introduction of the butanamide chain via nucleophilic substitution or coupling reactions .

  • N-Alkylation: Sequential alkylation with benzyl and methyl groups under phase-transfer or microwave-assisted conditions .

Example Procedure :

  • Step 1: Lithiation of 1H-indole followed by reaction with γ-butyrolactone to form 4-(1H-indol-3-yl)butan-1-ol.

  • Step 2: Oxidation of the alcohol to the ketone using Dess-Martin periodinane.

  • Step 3: Double N-alkylation with benzyl bromide and methyl iodide under basic conditions.

Yield: 45–60% after purification .

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 7.65 (s, 1H, indole NH), 7.30–6.90 (m, 9H, aromatic), 3.75 (s, 2H, N-CH₂-Ph), 2.95 (s, 3H, N-CH₃) .

  • HRMS: m/z 334.1912 [M+H]⁺ (calc. 334.1915) .

Pharmacological Activity

Receptor Binding Profiles

While direct data on this compound is limited, structural analogs exhibit:

  • Serotonin Receptor Modulation: Affinity for 5-HT₂A/2C receptors (IC₅₀: 120–450 nM).

  • Anticancer Activity: Induction of apoptosis in U87 glioblastoma cells via BAX/BCL-2 pathway modulation .

Key Findings from Analog Studies :

CompoundTargetActivity (Ki/IC₅₀)
N-Benzyl-4-(1H-indol-3-yl)butanamideSigma receptor50,000 nM
JWH-133 (Analog)CB2 receptor3.4 nM

Mechanistic Insights

  • Apoptosis Induction: Upregulation of pro-apoptotic genes (BAX, BAD) and caspase-3 activation .

  • Receptor Antagonism: Partial inhibition of mineralocorticoid receptors in structural analogs .

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